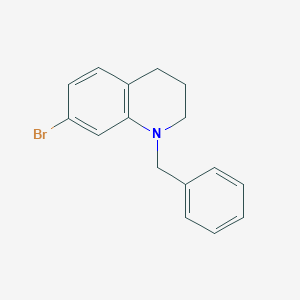
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline is a chemical compound that belongs to the class of tetrahydroquinolines. Tetrahydroquinolines are nitrogen-containing heterocycles that are structurally related to quinoline. The presence of a bromine atom at the 7th position and a benzyl group attached to the nitrogen atom distinguishes this compound from other tetrahydroquinolines. These structural features impart unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydroquinoline, is brominated at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform.
N-benzylation: The brominated intermediate is then subjected to N-benzylation. This step involves the reaction of the brominated tetrahydroquinoline with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.
Reduction Reactions: The compound can undergo reduction to form dihydroquinoline or fully reduced quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or DMF.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution Reactions: Formation of N-benzyl-7-substituted-1,2,3,4-tetrahydroquinoline derivatives.
Oxidation Reactions: Formation of N-benzyl-7-bromoquinoline.
Reduction Reactions: Formation of N-benzyl-7-bromo-1,2-dihydroquinoline or N-benzyl-7-bromoquinoline.
Wissenschaftliche Forschungsanwendungen
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting neurological disorders and inflammation.
Industry: Utilized in the development of novel materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate enzymes involved in neurotransmitter metabolism, leading to altered neuronal signaling. Additionally, the bromine atom and benzyl group may enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-benzyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom at the 7th position.
7-bromo-1,2,3,4-tetrahydroquinoline: Lacks the benzyl group attached to the nitrogen atom.
N-methyl-7-bromo-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of a benzyl group.
Uniqueness
N-benzyl-7-bromo-1,2,3,4-tetrahydroquinoline is unique due to the presence of both the bromine atom at the 7th position and the benzyl group attached to the nitrogen atom. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C16H16BrN |
|---|---|
Molekulargewicht |
302.21 g/mol |
IUPAC-Name |
1-benzyl-7-bromo-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H16BrN/c17-15-9-8-14-7-4-10-18(16(14)11-15)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,12H2 |
InChI-Schlüssel |
HYFJSTKBJCJCFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)Br)N(C1)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
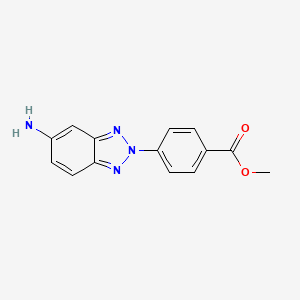
![10-Bromo-5H-benzo[f][1,2,4]triazolo[1,5-d][1,4]diazepin-6(7H)-one](/img/structure/B8510757.png)

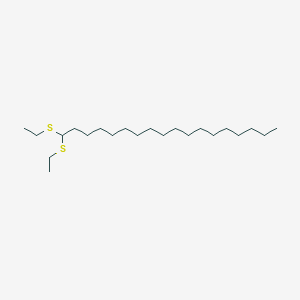
![4-{4-[2-Chloro-4-(trifluoromethyl)phenoxy]phenoxy}pent-1-en-3-one](/img/structure/B8510786.png)
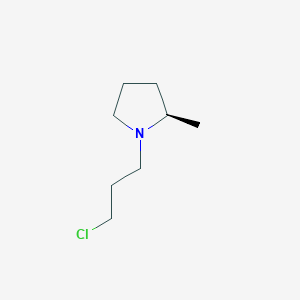
![2-[2-(3-Methylphenyl)ethyl]benzoic acid](/img/structure/B8510795.png)
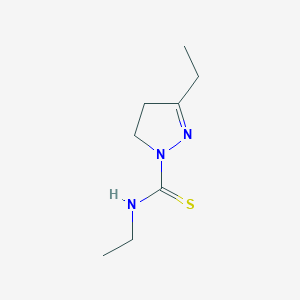

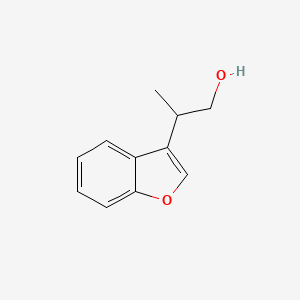
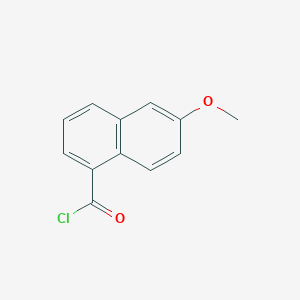
![7-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8510816.png)
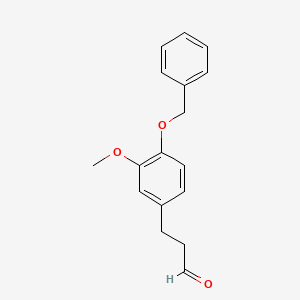
![6-chloro-2,3-dihydro-3-oxo-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide](/img/structure/B8510840.png)
